
Benzoic acid, 3,3'-(2,2,2-trichloroethylidene)bis[6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid moieties connected via a trichloroethylidene bridge, with hydroxyl groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- typically involves the reaction of 3,3’-(2,2,2-trichloroethylidene)bisphenol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The trichloroethylidene bridge can be reduced under specific conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trichloroethylidene bridge.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The trichloroethylidene bridge may also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2,3,6-trichloro-
- Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bisphenol
Uniqueness
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is unique due to its specific structure, which combines the properties of benzoic acid and trichloroethylidene
Propiedades
Número CAS |
85273-91-2 |
|---|---|
Fórmula molecular |
C16H11Cl3O6 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
5-[1-(3-carboxy-4-hydroxyphenyl)-2,2,2-trichloroethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11Cl3O6/c17-16(18,19)13(7-1-3-11(20)9(5-7)14(22)23)8-2-4-12(21)10(6-8)15(24)25/h1-6,13,20-21H,(H,22,23)(H,24,25) |
Clave InChI |
JKVBVCSXZSPKTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C(Cl)(Cl)Cl)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
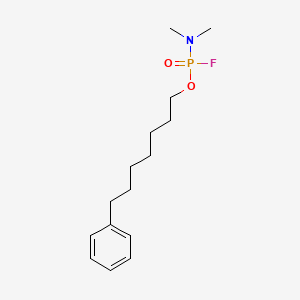
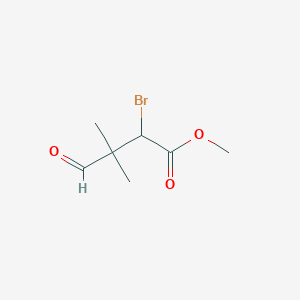
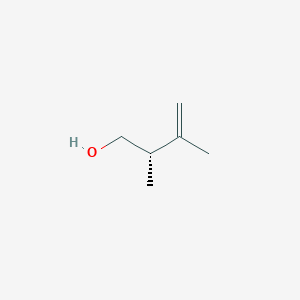


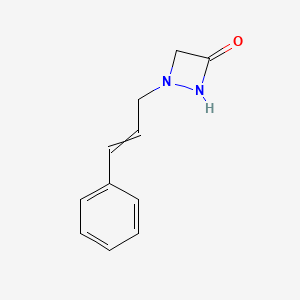
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
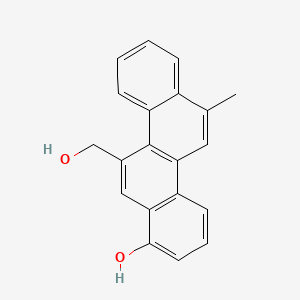
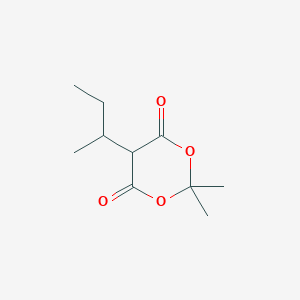
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)

